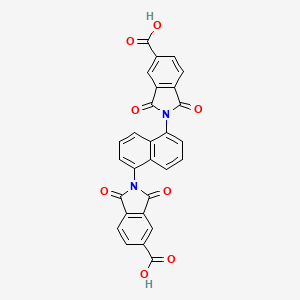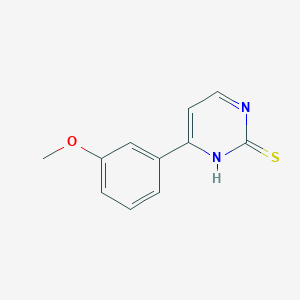![molecular formula C18H20N2O3S2 B6106607 4-({5-[1-(3-furoyl)-2-pyrrolidinyl]-2-thienyl}carbonyl)thiomorpholine](/img/structure/B6106607.png)
4-({5-[1-(3-furoyl)-2-pyrrolidinyl]-2-thienyl}carbonyl)thiomorpholine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-({5-[1-(3-furoyl)-2-pyrrolidinyl]-2-thienyl}carbonyl)thiomorpholine, also known as FTTC, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in medicinal chemistry. FTTC is a thiomorpholine derivative that contains a thienyl-carbonyl group and a pyrrolidinyl-furoyl moiety. The compound has shown promising results in various scientific studies, including its potential use as an anti-inflammatory and anti-cancer agent.
Mécanisme D'action
The exact mechanism of action of 4-({5-[1-(3-furoyl)-2-pyrrolidinyl]-2-thienyl}carbonyl)thiomorpholine is not fully understood. However, it is believed that the compound exerts its anti-inflammatory and anti-cancer effects by inhibiting the activation of NF-κB. NF-κB is a transcription factor that regulates the expression of genes involved in inflammation and cell proliferation. By inhibiting the activation of NF-κB, this compound may reduce the production of pro-inflammatory cytokines and chemokines, as well as inhibit the growth and proliferation of cancer cells.
Biochemical and physiological effects:
This compound has been shown to have several biochemical and physiological effects. The compound has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, as well as reduce the activation of NF-κB. Additionally, this compound has been shown to induce apoptosis in cancer cells, which may contribute to its anti-cancer activity.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 4-({5-[1-(3-furoyl)-2-pyrrolidinyl]-2-thienyl}carbonyl)thiomorpholine in lab experiments is its high potency and selectivity. The compound has been shown to have significant anti-inflammatory and anti-cancer activity at low concentrations. Additionally, this compound has been shown to have good pharmacokinetic properties, which may make it a promising candidate for further development.
One of the limitations of using this compound in lab experiments is its complex synthesis method. The multi-step process involved in the synthesis of this compound may make it difficult to produce large quantities of the compound. Additionally, the high cost of the reagents and catalysts involved in the synthesis process may limit its use in large-scale experiments.
Orientations Futures
There are several future directions for research involving 4-({5-[1-(3-furoyl)-2-pyrrolidinyl]-2-thienyl}carbonyl)thiomorpholine. One area of interest is the development of more efficient and cost-effective synthesis methods for the compound. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential use as an anti-inflammatory and anti-cancer agent.
Another area of interest is the development of novel derivatives of this compound with improved potency and selectivity. By modifying the structure of this compound, it may be possible to enhance its anti-inflammatory and anti-cancer activity, as well as improve its pharmacokinetic properties.
Conclusion:
This compound is a synthetic compound that has shown significant potential as an anti-inflammatory and anti-cancer agent. The compound has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, as well as induce apoptosis in cancer cells. While there are some limitations to using this compound in lab experiments, its high potency and selectivity make it a promising candidate for further development. Future research involving this compound may lead to the development of novel anti-inflammatory and anti-cancer therapies.
Méthodes De Synthèse
The synthesis of 4-({5-[1-(3-furoyl)-2-pyrrolidinyl]-2-thienyl}carbonyl)thiomorpholine involves a multi-step process that has been described in detail in various scientific publications. The initial step involves the preparation of 2-thiophenecarboxylic acid, which is then converted to the corresponding acid chloride. The acid chloride is then reacted with thiomorpholine to yield the thiomorpholine derivative. The final step involves the introduction of the pyrrolidinyl-furoyl moiety, which is achieved through a series of reactions involving various reagents and catalysts.
Applications De Recherche Scientifique
4-({5-[1-(3-furoyl)-2-pyrrolidinyl]-2-thienyl}carbonyl)thiomorpholine has been extensively studied for its potential applications in medicinal chemistry. The compound has shown significant anti-inflammatory activity in various in vitro and in vivo studies. This compound has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, which are key mediators of inflammation. Additionally, this compound has been shown to inhibit the activation of nuclear factor kappa B (NF-κB), a transcription factor that plays a critical role in the regulation of inflammation.
This compound has also shown promising results as an anti-cancer agent. The compound has been shown to induce apoptosis in various cancer cell lines, including breast, lung, and liver cancer cells. This compound has also been shown to inhibit the growth of tumors in animal models, suggesting its potential use as a chemotherapeutic agent.
Propriétés
IUPAC Name |
furan-3-yl-[2-[5-(thiomorpholine-4-carbonyl)thiophen-2-yl]pyrrolidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O3S2/c21-17(13-5-9-23-12-13)20-6-1-2-14(20)15-3-4-16(25-15)18(22)19-7-10-24-11-8-19/h3-5,9,12,14H,1-2,6-8,10-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNDXGYBDOUZZFB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)C2=COC=C2)C3=CC=C(S3)C(=O)N4CCSCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N,N-diethyl-4-{4-[(3-methylphenyl)amino]-1-phthalazinyl}benzamide](/img/structure/B6106528.png)
![5-(4-chlorophenyl)-8,8-dimethyl-2-(methylthio)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione](/img/structure/B6106536.png)
![N,N-diethyl-1-{[6-fluoro-2-(1-methyl-1H-pyrazol-4-yl)quinolin-4-yl]carbonyl}pyrrolidin-3-amine](/img/structure/B6106552.png)
![3,5-bis[(trifluoroacetyl)amino]benzoic acid](/img/structure/B6106565.png)
![1-(2-methylbenzyl)-N-[2-(2-methyl-1H-imidazol-1-yl)ethyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B6106572.png)
![4-benzyl-1-[4-(1-piperidinylcarbonyl)benzyl]piperidine](/img/structure/B6106573.png)
![({1-[2-(4-chlorophenyl)ethyl]-3-piperidinyl}methyl)methyl[(4-methyl-1H-imidazol-5-yl)methyl]amine](/img/structure/B6106581.png)
![N-{[2-(2,3-dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-N-(2-methoxyethyl)-2-propanamine](/img/structure/B6106584.png)

![N-cyclohexyl-2-[1-(4-methoxy-2,3-dimethylbenzyl)-3-oxo-2-piperazinyl]-N-methylacetamide](/img/structure/B6106589.png)
![N-(3-chloro-4-fluorophenyl)-4-[4-oxo-5-(2-thienylmethylene)-2-thioxo-1,3-thiazolidin-3-yl]butanamide](/img/structure/B6106597.png)

![1-{[1-isobutyl-2-(methylsulfonyl)-1H-imidazol-5-yl]methyl}-4-(2-methoxyphenyl)-2-methylpiperazine](/img/structure/B6106629.png)
